molecular formula C19H26ClNO3 B271883 3-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-adamantanol

3-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-adamantanol

Cat. No. B271883
M. Wt: 351.9 g/mol
InChI Key: AYYXBVRJQWCQQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-adamantanol, also known as Memantine, is a medication used to treat Alzheimer's disease. It is a non-competitive NMDA receptor antagonist that works by blocking the excessive activity of glutamate, a neurotransmitter that is believed to contribute to the development of Alzheimer's disease.

Mechanism of Action

3-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-adamantanol works by blocking the excessive activity of glutamate, a neurotransmitter that is believed to contribute to the development of Alzheimer's disease. Glutamate is released by neurons and binds to NMDA receptors, which are involved in learning and memory processes. Overstimulation of NMDA receptors by glutamate can lead to neuronal damage and cell death. This compound blocks the excessive activity of glutamate without completely inhibiting NMDA receptor function, thus preserving normal synaptic activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This compound has also been shown to decrease the levels of oxidative stress markers, which can contribute to neuronal damage. Additionally, this compound has been shown to have anti-inflammatory effects, which can help to reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

3-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-adamantanol has several advantages for lab experiments. It has a high affinity for NMDA receptors and can be used to selectively block their activity. This compound is also relatively stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It can be difficult to dissolve in water, which can make it challenging to administer in certain experimental settings. Additionally, this compound has a relatively short half-life, which can make it difficult to maintain consistent levels in the body over longer periods of time.

Future Directions

There are several future directions for research on 3-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-adamantanol. One potential area of investigation is the use of this compound in combination with other drugs for the treatment of Alzheimer's disease. Another area of interest is the potential use of this compound in other neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, there is a need for further research on the long-term effects of this compound and its potential side effects.

Synthesis Methods

The synthesis of 3-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-adamantanol involves the reaction between 3-chloro-4,5-dimethoxybenzylamine and 1-adamantanecarboxaldehyde in the presence of a reducing agent. The reaction takes place in a solvent such as ethanol or methanol and is typically carried out under reflux conditions. The resulting product is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

3-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-adamantanol has been extensively studied for its potential therapeutic effects in Alzheimer's disease. It has been shown to improve cognitive function and slow down the progression of the disease. This compound has also been investigated for its potential use in other neurological disorders such as Parkinson's disease, multiple sclerosis, and epilepsy.

properties

Molecular Formula

C19H26ClNO3

Molecular Weight

351.9 g/mol

IUPAC Name

3-[(3-chloro-4,5-dimethoxyphenyl)methylamino]adamantan-1-ol

InChI

InChI=1S/C19H26ClNO3/c1-23-16-5-12(4-15(20)17(16)24-2)10-21-18-6-13-3-14(7-18)9-19(22,8-13)11-18/h4-5,13-14,21-22H,3,6-11H2,1-2H3

InChI Key

AYYXBVRJQWCQQG-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNC23CC4CC(C2)CC(C4)(C3)O)Cl)OC

Canonical SMILES

COC1=C(C(=CC(=C1)CNC23CC4CC(C2)CC(C4)(C3)O)Cl)OC

Origin of Product

United States

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